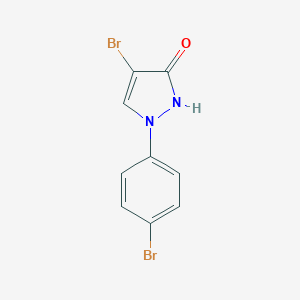![molecular formula C23H26N2OS B299830 N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide](/img/structure/B299830.png)
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide is a chemical compound that belongs to the class of thiazole derivatives. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
作用机制
The mechanism of action of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of PKC activity (4). PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders (7, 8).
Biochemical and Physiological Effects:
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit the activity of PKC in a dose-dependent manner (4). In addition, it has been shown to exhibit anti-inflammatory and analgesic activities in animal models (2). Furthermore, it has been reported to have anti-tumor activity against various cancer cell lines (3). In vivo studies have shown that the compound can improve glucose tolerance and insulin sensitivity in diabetic rats (6).
实验室实验的优点和局限性
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques, such as NMR and HPLC. In addition, the compound has been extensively studied for its biological activities, making it a valuable tool for investigating the mechanism of action of PKC inhibitors. However, the compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Furthermore, the compound has not been extensively studied for its toxicity, which can limit its use in in vivo experiments.
未来方向
For the study of the compound include exploring its structure-activity relationship, investigating its use in combination with other drugs, and modifying its properties to enhance its therapeutic potential.
合成方法
The synthesis of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methylbenzoyl chloride to obtain the final product, N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide (1).
科学研究应用
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities (2, 3). In biochemistry, it has been studied for its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes (4). In pharmaceuticals, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes (5, 6).
属性
产品名称 |
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide |
|---|---|
分子式 |
C23H26N2OS |
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C23H26N2OS/c1-5-7-21(26)25(19-14-10-17(4)11-15-19)23-24-22(20(6-2)27-23)18-12-8-16(3)9-13-18/h8-15H,5-7H2,1-4H3 |
InChI 键 |
DICDKSPXIMFHEK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)C)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C |
规范 SMILES |
CCCC(=O)N(C1=CC=C(C=C1)C)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)
![N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299755.png)
![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)